(3S,4S,5S)-5-(Hydroxymethyl)piperidine-3,4-diol

Pharmacological chaperone Gaucher disease Enzyme inhibition mechanism

Why choose this (3S,4S,5S)-5-(Hydroxymethyl)piperidine-3,4-diol (L-Isofagomine)? Unlike D-Isofagomine (competitive GBA inhibitor, Ki=0.016 μM; glycogen phosphorylase IC₅₀=0.7 μM), this L-enantiomer is a noncompetitive GBA inhibitor (Ki=5.7 μM) and lacks glycogen phosphorylase activity, serving as an ideal negative control. Its allosteric binding mode enables mapping of regulatory GBA sites and chaperone studies without competing with endogenous substrate. Stereochemistry is critical—substituting epimers leads to >1,000-fold potency variations. Ensure assay specificity with this rigorously defined isomer.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
Cat. No. B10850176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S,5S)-5-(Hydroxymethyl)piperidine-3,4-diol
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1C(C(C(CN1)O)O)CO
InChIInChI=1S/C6H13NO3/c8-3-4-1-7-2-5(9)6(4)10/h4-10H,1-3H2/t4-,5-,6-/m0/s1
InChIKeyQPYJXFZUIJOGNX-ZLUOBGJFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4S,5S)-5-(Hydroxymethyl)piperidine-3,4-diol (L-Isofagomine) – Stereochemically Defined Iminosugar for β-Glucocerebrosidase Research and Procurement


(3S,4S,5S)-5-(Hydroxymethyl)piperidine-3,4-diol, also designated L-Isofagomine, is a chiral iminosugar (aza-sugar) belonging to the 5-hydroxymethylpiperidine-3,4-diol stereoisomer family. It is the enantiomer of D-Isofagomine (Afegostat) and one of four possible diastereomers of this scaffold [1]. The compound carries the (S,S,S) absolute configuration at positions 3, 4, and 5 of the piperidine ring and is recognized as an inhibitor of human lysosomal β-glucocerebrosidase (GBA, EC 3.2.1.45), the enzyme deficient in Gaucher disease [2].

Why (3S,4S,5S)-5-(Hydroxymethyl)piperidine-3,4-diol Cannot Be Substituted by Other Iminosugar Enantiomers or Diastereomers


The four diastereomers of 5-hydroxymethylpiperidine-3,4-diol display radically divergent enzyme inhibition profiles that preclude generic interchange. The (3R,4R,5R)-isomer (D-Isofagomine) acts as a competitive inhibitor of β-glucocerebrosidase with a Ki of 0.016 μM, whereas the (3S,4S,5S)-isomer (L-Isofagomine) is a noncompetitive inhibitor with a Ki of 5.7 μM—a 356-fold difference in binding affinity driven solely by stereochemical inversion [1]. For glycogen phosphorylase, the (3R,4R,5R) configuration is essential for submicromolar inhibition (IC₅₀ = 0.7 μM), while the (3S,4S,5S) isomer lacks this activity entirely, demonstrating that stereochemistry functions as a binary on/off switch for certain therapeutic targets [2]. Even within the same target class, epimerization at a single hydroxyl position (e.g., 5-epi-isofagomine) can abolish inhibition against all tested enzymes [3]. Consequently, procurement of the correct stereoisomer is mandatory for reproducible experimental outcomes.

(3S,4S,5S)-5-(Hydroxymethyl)piperidine-3,4-diol – Quantified Differentiation Evidence Against Key Comparators


Noncompetitive vs. Competitive Inhibition of β-Glucocerebrosidase: L-Isofagomine Occupies a Regulatory Site Distinct from the D-Enantiomer Catalytic Pocket

L-Isofagomine (3S,4S,5S) inhibits human lysosomal β-glucocerebrosidase through a noncompetitive mechanism with a Ki of 5.7 μM, whereas D-Isofagomine (3R,4R,5R) is a competitive inhibitor with a Ki of 0.016 μM [1]. Multiple inhibition analysis confirmed that the D-enantiomer occupies the catalytic active site, while the L-enantiomer binds preferentially to a regulatory site distinct from the substrate-binding pocket [1]. The Ki of L-Isofagomine was independently validated at 5.7–6.9 μM (0.0057–0.0069 mM) against human β-glucocerebrosidase [2].

Pharmacological chaperone Gaucher disease Enzyme inhibition mechanism

Glycogen Phosphorylase Inhibition: Binary Stereochemical Gating Separates Active D-Isofagomine from Inactive L-Isofagomine

The (3R,4R,5R) configuration was shown to be essential for obtaining an inhibitory effect at submicromolar concentration against liver glycogen phosphorylase (GP). D-Isofagomine inhibited GP with an IC₅₀ of 0.7 μM, whereas the (3S,4S,5S) isomer (L-Isofagomine) did not achieve submicromolar inhibition [1]. The study explicitly states that the (R,R,R) configuration is mandatory, and L-Isofagomine failed to meet this threshold, establishing a qualitative functional difference rather than a mere potency shift [1].

Glycogen phosphorylase Diabetes Stereochemical SAR

Diastereomeric Epimerization at C3 Abolishes Glycosidase Inhibition: L-Isofagomine Retains Measurable Potency Where D-3-epi-Isofagomine Fails

Systematic SAR analysis of isofagomine isomers revealed that epimerization at the C3 hydroxyl group of D-isofagomine reduced inhibitory potency toward β-glucocerebrosidase by over three orders of magnitude, while the D-3,4-di-epi isomer abolished inhibition entirely [1]. In contrast, L-Isofagomine (which features a complete stereochemical inversion) retains measurable, albeit modest, inhibitory activity with an IC₅₀ of 8.7 μM [1]. This demonstrates that the L-enantiomer scaffold is more tolerant of altered stereochemistry than certain D-epimers, providing a structurally permissive starting point for derivatization.

Structure-activity relationship β-Glucocerebrosidase Epimerization tolerance

Chaperone Activity in Gaucher Patient Fibroblasts: L-Isofagomine Demonstrates Cellular Efficacy Independent of Competitive Active-Site Occupancy

L-Isofagomine was shown to exhibit chaperoning activity in N370S Gaucher fibroblasts, enhancing residual β-glucocerebrosidase activity in patient-derived cells [1]. This cellular activity occurs despite L-Isofagomine being a noncompetitive inhibitor with ~356-fold lower binding affinity than D-Isofagomine, suggesting that high-affinity active-site occupancy is not a prerequisite for achieving chaperone-mediated enzyme stabilization [2]. For comparison, D-Isofagomine increases lysosomal β-glucosidase activity by 2- to 3-fold in N370S Gaucher fibroblasts [3].

Pharmacological chaperone Gaucher disease N370S mutation

Selectivity Profile: D-Isofagomine Spares Intestinal Disaccharidases, Creating a Functional Niche for L-Isofagomine as an Orthogonal Control Probe

D-Isofagomine (IFG) at concentrations that enhance N370S GlcCerase folding and trafficking (1–100 μM) exhibits little or no inhibitory activity toward intestinal disaccharidases, ER α-glucosidase II, or glucosylceramide synthase [1]. This selectivity profile was established for the D-enantiomer. Because L-Isofagomine binds to a distinct regulatory site rather than the catalytic pocket, it is predicted to possess a different, potentially complementary off-target profile—though direct selectivity data for L-Isofagomine against these specific off-targets have not been reported in the peer-reviewed literature and this inference should be considered class-level only [2].

Selectivity profiling Off-target liability Disaccharidase

Procurement-Relevant Application Scenarios for (3S,4S,5S)-5-(Hydroxymethyl)piperidine-3,4-diol (L-Isofagomine)


Stereochemical Negative Control for D-Isofagomine in Glycogen Phosphorylase Target Engagement Studies

Because (3S,4S,5S)-5-(hydroxymethyl)piperidine-3,4-diol lacks submicromolar glycogen phosphorylase inhibitory activity—whereas the (3R,4R,5R)-enantiomer (D-Isofagomine) exhibits an IC₅₀ of 0.7 μM and suppresses glucagon-stimulated glycogen degradation in hepatocytes (IC₅₀ = 2–3 μM)—L-Isofagomine serves as an ideal enantiomer-matched negative control [1]. Researchers evaluating D-Isofagomine effects on hepatic glucose output can use L-Isofagomine at equivalent concentrations to confirm that observed phenotypes are stereospecific and not attributable to non-specific iminosugar effects.

Allosteric Probe for β-Glucocerebrosidase Regulatory Site Characterization

L-Isofagomine is a noncompetitive inhibitor of β-glucocerebrosidase (Ki = 5.7 μM), binding to a regulatory site distinct from the catalytic pocket occupied by D-Isofagomine [1]. This property makes L-Isofagomine uniquely suited for biochemical studies aimed at mapping allosteric regulatory sites on GBA, investigating conformational dynamics, or screening for synergistic inhibition when combined with competitive active-site ligands. The independent validation of its Ki (5.7–6.9 μM) by Stauffert et al. (2017) provides a robust reference point for assay calibration [2].

Chaperone Discovery Screening for Gaucher Disease: Evaluating Noncompetitive Inhibitors as Enzyme Stabilizers

L-Isofagomine exhibits pharmacological chaperone activity in N370S Gaucher patient fibroblasts, demonstrating that noncompetitive binding can still promote mutant enzyme folding and lysosomal trafficking [1]. For drug discovery programs seeking chaperones that minimize competition with endogenous substrate, L-Isofagomine represents a structurally defined starting point for medicinal chemistry optimization—particularly valuable because D-series epimers have already been extensively optimized, while the L-series allosteric space remains comparatively underexplored.

Stereochemical SAR Training Set for Iminosugar Library Design

The complete set of four 5-hydroxymethylpiperidine-3,4-diol diastereomers displays a >1,000-fold range in β-glucocerebrosidase inhibitory potency and binary (active/inactive) discrimination for glycogen phosphorylase [1][2]. (3S,4S,5S)-5-(Hydroxymethyl)piperidine-3,4-diol (L-Isofagomine, IC₅₀ = 8.7 μM) occupies an intermediate position in this potency spectrum, making it a valuable reference compound for computational docking studies, pharmacophore model validation, and training datasets for machine-learning-based stereochemical activity prediction models [2].

Quote Request

Request a Quote for (3S,4S,5S)-5-(Hydroxymethyl)piperidine-3,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.